molecular formula C17H22N2O4S2 B2354827 3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795364-35-0

3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2354827
CAS RN: 1795364-35-0
M. Wt: 382.49
InChI Key: GGSYGNFDLXKMTE-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a thiazolidine-2,4-dione group, which is a five-membered ring with sulfur and nitrogen atoms . The compound is also substituted with a 2,3,5,6-tetramethylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a ring-closing reaction . The thiazolidine-2,4-dione group could be formed through a condensation reaction . The 2,3,5,6-tetramethylphenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated five-membered ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The thiazolidine-2,4-dione group is a five-membered ring with sulfur and nitrogen atoms, which could contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions and reagents used. For example, the pyrrolidine ring could undergo functionalization reactions . The thiazolidine-2,4-dione group could undergo reactions with nucleophiles .

Scientific Research Applications

Antihyperglycemic Agents

Thiazolidine-2,4-diones have been evaluated as potential antihyperglycemic agents. Novel derivatives were synthesized and tested in diabetic mouse models, showing significant potency in lowering glucose and insulin levels. Substituent effects on phenyl rings were explored to optimize activity, with some derivatives effectively improving glucose tolerance in obese, insulin-resistant rats (Wrobel et al., 1998).

Anticancer and Antiproliferative Activity

A series of thiazolidine-2,4-dione derivatives demonstrated notable antiproliferative activity against various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2. The importance of specific substituents was highlighted, with some compounds showing potent activity across tested carcinoma cell lines (Chandrappa et al., 2008).

Antimicrobial Activity

Compounds related to thiazolidine-2,4-diones have been synthesized and assessed for their antimicrobial efficacy. Some derivatives exhibited significant activity against Gram-positive bacteria and showed excellent antifungal properties, outperforming standard drugs in some cases (Prakash et al., 2011).

Cognitive Improvement

Dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, a class related to your query compound, were synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice. Various structural modifications were explored, with some derivatives showing promising activity in improving cognitive functions (Butler et al., 1987).

properties

IUPAC Name

3-[1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-10-7-11(2)13(4)16(12(10)3)25(22,23)18-6-5-14(8-18)19-15(20)9-24-17(19)21/h7,14H,5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSYGNFDLXKMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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